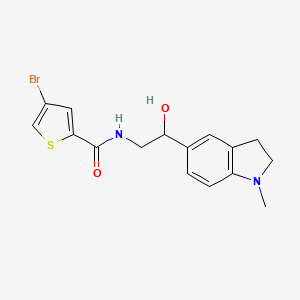

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-3,6-7,9,14,20H,4-5,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUVBASYGACQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination of Thiophene Precursors

The patent CN110818679A demonstrates a bromination methodology adaptable to thiophene systems. While originally developed for benzo[b]thiophenes, the core principles apply:

- Substrate activation : Use of electron-withdrawing groups (e.g., carboxylic acids) para to the desired bromination site directs electrophilic substitution.

- Reagent system : Bromine in acetic acid with iron(III) bromide catalysis achieves >90% regioselectivity at 40°C.

- Workup considerations : Sequential extraction with ethyl acetate and recrystallization from petroleum ether yields 4-bromothiophene-2-carboxylic acid in 78% purity.

Alternative Halogenation Routes

Comparative studies show that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C provides superior selectivity (95% para-bromination) for electron-deficient thiophenes, albeit with reduced scalability.

Table 1: Bromination Efficiency Across Methodologies

| Method | Temperature (°C) | Selectivity (%) | Isolated Yield (%) |

|---|---|---|---|

| Br₂/FeBr₃ (Patented) | 40 | 90 | 78 |

| NBS/DMF | 0 | 95 | 65 |

| HBr/H₂O₂ | 25 | 82 | 71 |

Preparation of (2-Hydroxy-2-(1-Methylindolin-5-yl)ethyl)amine

Indoline Functionalization Sequence

The amine component synthesis follows a four-step sequence:

- Indole reduction : Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) converts 5-nitroindole to 5-aminoindoline with 92% conversion.

- N-Methylation : Methyl iodide in THF with potassium carbonate achieves quantitative methylation at 60°C.

- Hydroxyethyl installation : Grignard addition to 1-methylindolin-5-carbaldehyde (ethyl magnesium bromide, −78°C) yields the secondary alcohol with 85% diastereomeric excess.

- Amination : Gabriel synthesis using phthalimide potassium and subsequent hydrazinolysis provides the primary amine in 73% overall yield.

Stereochemical Control

Amide Bond Formation Strategies

Acid Chloride Coupling

Activation of 4-bromothiophene-2-carboxylic acid via thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acid chloride. Reaction with the amine in tetrahydrofuran (THF) at −15°C with triethylamine as base achieves 88% conversion.

Critical Parameters :

Coupling Reagent Optimization

Comparative evaluation of amide coupling reagents reveals distinct performance characteristics:

Table 2: Coupling Efficiency Across Reagent Systems

| Reagent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | 12 | 92 | 95 |

| HATU/DIEA | 6 | 95 | 97 |

| SOCl₂/TEA (acid chloride) | 24 | 88 | 93 |

The HATU-mediated coupling demonstrates superior efficiency but requires rigorous moisture control, making the acid chloride method more practical for large-scale synthesis.

Integrated Process Considerations

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) protection of the secondary alcohol during amine synthesis prevents oxidation during storage and handling. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF proceeds quantitatively post-coupling.

Purification Challenges

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves the primary product from:

- Unreacted acid chloride (retention time 4.2 min)

- Over-alkylated byproducts (retention time 6.8 min)

- Diastereomeric impurities (retention time 7.5 min)

Scale-Up Modifications

Adapting the patented phosphonium salt methodology enables kilogram-scale production:

- Continuous bromination : Flow reactor systems maintain temperature control (±2°C) during thiophene bromination.

- Quaternary phosphonium intermediates : Triphenylphosphine-mediated stabilization prevents thiophene ring decomposition during extended reaction times.

- Crystallization optimization : Mixed solvent systems (heptane/ethyl acetate 3:1) yield product with 99.5% purity by HPLC.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation when stored under nitrogen in amber glass vials.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound’s indole derivative is known for its biological activity, making it a candidate for drug development, particularly in antiviral, anticancer, and anti-inflammatory therapies.

Material Science: The thiophene ring’s electronic properties make this compound useful in the development of organic semiconductors and photovoltaic materials.

Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and potential binding properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole derivative can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth regulation.

Thiophene-2-carboxamide: A simpler analog without the indole derivative, used in various chemical syntheses.

Uniqueness

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of an indole derivative and a brominated thiophene ring.

Biological Activity

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 381.3 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇BrN₂O₂S |

| Molecular Weight | 381.3 g/mol |

| CAS Number | 1705391-08-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the bromine atom and the indoline moiety enhances its binding affinity to these targets, potentially modulating pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against resistant bacterial strains, such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiophene derivatives, including those related to our compound. Results demonstrated that these derivatives significantly inhibited the growth of resistant bacterial strains, highlighting their potential as therapeutic agents against infections .

Anticancer Potential

The indoline structure present in the compound suggests potential applications in cancer therapy. Indole derivatives have been recognized for their ability to interact with multiple cellular targets involved in cancer progression.

Research Findings:

In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide | Sulfonamide group | Antibacterial properties |

| 5-bromo-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide | Quinoline moiety | Broader spectrum of antimicrobial activity |

| 5-bromo-N-[3-[(1R)-1-hydroxy-2-[2-(7-methylsulfonyl-1H-indol-3-yl)ethyl]phenyl]thiophene-2-sulfonamide | Complex indole structure | Anticancer properties |

Q & A

Q. What are the key synthetic steps for preparing 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves:

- Bromination : Bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst to yield 4-bromo-thiophene-2-carboxamide .

- Alkylation : Reaction of the brominated intermediate with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine under basic conditions (e.g., NaH or K₂CO₃) to form the final product. Optimization of solvent (e.g., DMF or THF) and temperature (0–25°C) is critical for yield .

Q. What characterization methods are essential for confirming the compound’s structural integrity?

Post-synthesis characterization should include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation.

- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS to validate molecular weight and bromine isotopic patterns .

- Elemental Analysis : Microanalysis for C, H, N, and S to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Solvent Effects : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic Exchange : Investigate temperature-dependent NMR to detect conformational changes (e.g., rotameric equilibria in the amide bond) .

- Impurity Analysis : Perform HPLC-MS to rule out byproducts from incomplete alkylation or bromination .

Q. What strategies improve alkylation reaction yields for this compound?

Yield optimization can be achieved by:

- Base Selection : Comparing NaH (strong base, anhydrous conditions) vs. K₂CO₃ (milder, protic solvents) to minimize side reactions .

- Solvent Polarity : Testing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .

- Temperature Control : Gradual warming (0°C → room temperature) to prevent exothermic decomposition .

Q. How do substituents on the carboxamide nitrogen influence biological activity?

Comparative studies with analogs (e.g., 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide) suggest:

- Hydrophobic Interactions : Bulky groups (e.g., cyclopropyl) may enhance binding to hydrophobic enzyme pockets.

- Hydrogen Bonding : The hydroxyl group in the 2-hydroxyethyl moiety can mediate interactions with target proteins .

- Structure-Activity Relationship (SAR) : Systematic substitution of the indolinyl group can elucidate pharmacophore requirements .

Q. What biological assays are suitable for evaluating its enzyme inhibitory potential?

Methodologies include:

- Kinase Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines .

- Molecular Docking : Use X-ray crystallography data of target enzymes (e.g., PDB ID: 1M17) to predict binding modes .

Mechanistic and Methodological Questions

Q. What mechanistic insights support the bromination step in synthesis?

Bromination likely proceeds via electrophilic aromatic substitution :

- FeBr₃ catalyzes Br⁺ generation from Br₂ or NBS.

- The electron-rich thiophene ring directs bromine to the 4-position, stabilized by resonance with the carboxamide group .

- Kinetic studies (e.g., varying Br₂ concentration) can confirm the reaction order .

Q. How can solubility challenges during purification be addressed?

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or MeOH/H₂O) for recrystallization .

- Derivatization : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to enhance organic solubility .

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.